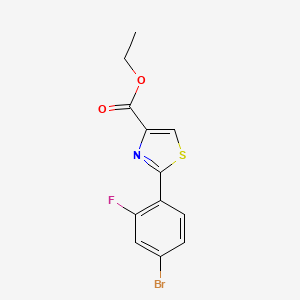
1-(Indolizin-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Indolizin-7-yl)ethanone is an organic compound with the molecular formula C10H9NO. It belongs to the class of indolizines, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones under iodine-catalyzed conditions can yield indolizine derivatives . Another method involves the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Indolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(Indolizin-7-yl)ethanone has a wide range of applications in scientific research:
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
1-indolizin-7-ylethanone |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-4-6-11-5-2-3-10(11)7-9/h2-7H,1H3 |
InChIキー |
VWCNZNKQAXHOAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=CC=CN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


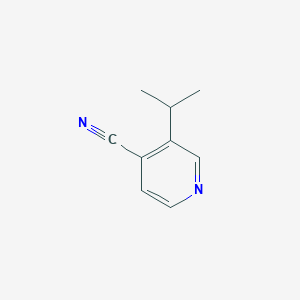
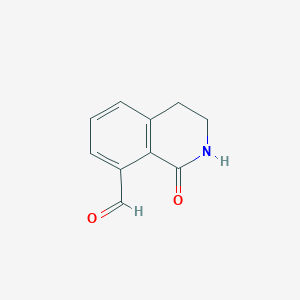

![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)


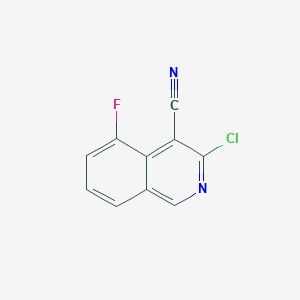
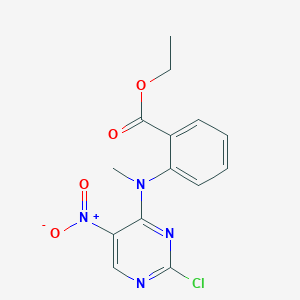

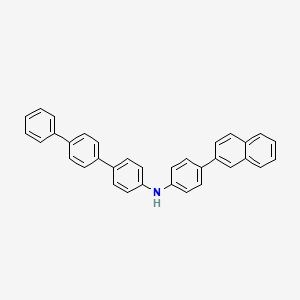
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
